Cas no 128583-06-2 (2-(benzylsulfanyl)-6-fluoropyridine)

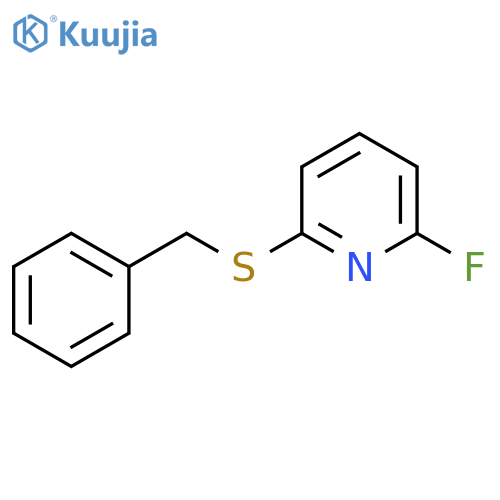

128583-06-2 structure

商品名:2-(benzylsulfanyl)-6-fluoropyridine

CAS番号:128583-06-2

MF:C12H10FNS

メガワット:219.277904987335

MDL:MFCD14600343

CID:5168362

2-(benzylsulfanyl)-6-fluoropyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Benzylsulfanyl)-6-fluoropyridine

- 2-(Benzylthio)-6-fluoropyridine

- 2-benzylthio-6-fluoropyridine

- 2-benzylsulfanyl-6-fluoro-pyridine

- Pyridine, 2-fluoro-6-[(phenylmethyl)thio]-

- 2-fluoro-6-[(phenylmethyl)thio]-Pyridine

- 2-(benzylsulfanyl)-6-fluoropyridine

-

- MDL: MFCD14600343

- インチ: 1S/C12H10FNS/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2

- InChIKey: RTMVZYGLVYFSBP-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC=C(N=1)F)CC1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 183

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 38.2

2-(benzylsulfanyl)-6-fluoropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-322784-1.0g |

2-(benzylsulfanyl)-6-fluoropyridine |

128583-06-2 | 1.0g |

$574.0 | 2023-02-24 | ||

| Enamine | EN300-322784-2.5g |

2-(benzylsulfanyl)-6-fluoropyridine |

128583-06-2 | 2.5g |

$1189.0 | 2023-09-04 | ||

| abcr | AB604366-5g |

2-Fluoro-6-[(phenylmethyl)thio]pyridine; . |

128583-06-2 | 5g |

€1481.20 | 2024-07-19 | ||

| Enamine | EN300-322784-10g |

2-(benzylsulfanyl)-6-fluoropyridine |

128583-06-2 | 10g |

$1895.0 | 2023-09-04 | ||

| Enamine | EN300-322784-1g |

2-(benzylsulfanyl)-6-fluoropyridine |

128583-06-2 | 1g |

$574.0 | 2023-09-04 | ||

| abcr | AB604366-1g |

2-Fluoro-6-[(phenylmethyl)thio]pyridine; . |

128583-06-2 | 1g |

€453.60 | 2024-07-19 | ||

| abcr | AB604366-250mg |

2-Fluoro-6-[(phenylmethyl)thio]pyridine; . |

128583-06-2 | 250mg |

€253.40 | 2024-07-19 | ||

| abcr | AB604366-10g |

2-Fluoro-6-[(phenylmethyl)thio]pyridine; . |

128583-06-2 | 10g |

€2479.60 | 2024-07-19 | ||

| Enamine | EN300-322784-10.0g |

2-(benzylsulfanyl)-6-fluoropyridine |

128583-06-2 | 10.0g |

$1895.0 | 2023-02-24 | ||

| Enamine | EN300-322784-5.0g |

2-(benzylsulfanyl)-6-fluoropyridine |

128583-06-2 | 5.0g |

$1507.0 | 2023-02-24 |

2-(benzylsulfanyl)-6-fluoropyridine 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

128583-06-2 (2-(benzylsulfanyl)-6-fluoropyridine) 関連製品

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:128583-06-2)2-(benzylsulfanyl)-6-fluoropyridine

清らかである:99%/99%/99%/99%

はかる:250mg/1g/5g/10g

価格 ($):150/269/878/1469